Brazilin

描述

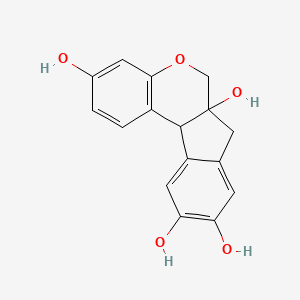

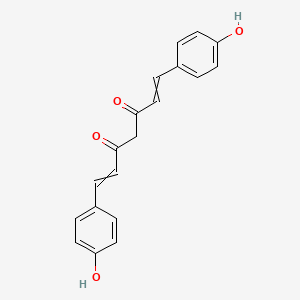

Brazilin is a naturally occurring homoisoflavonoid, a red dye obtained from the wood of several species such as Paubrasilia echinata, Biancaea sappan, Caesalpinia violacea, and Haematoxylum brasiletto . It has been used since the Middle Ages to dye fabric and to make paints and inks .

Synthesis Analysis

Brazilin can be synthesized from commercially available starting materials in 9 steps with a 70% overall yield . The process involves Mitsunobu coupling followed by In (III)-catalyzed alkyne-aldehyde metathesis, allowing for rapid construction of the brazilin core skeleton .Chemical Reactions Analysis

The forms of brazilin existing at higher pH suffer extensive degradation upon heating, while the form existing at the lowest pH possesses higher stability . Heat-induced deprotonation and degradation were confirmed by UV–visible and Fourier-transform infrared spectra as well as losses of brazilin content .Physical And Chemical Properties Analysis

Brazilin has a chemical formula of C16H14O5 . More detailed physical and chemical properties can be found on databases like PubChem .科学研究应用

抗氧化和抗菌性质

巴西林,来源于紫檵木,展现出显著的抗氧化和抗菌活性。这是一种天然化合物,存在于该植物的心材中,常用于传统食品和饮料中。科学研究已经验证了其民间用途,突显了其在食品、饮料、化妆品和制药行业发展的潜力(Nirmal, Rajput, Prasad, & Ahmad, 2015)Nirmal et al., 2015。

稳定性增强和溶解度

关于巴西林和羟丙基-β-环糊精相互作用的研究表明,可以改善巴西林的稳定性和溶解度。这种增强对于其作为染料、食品成分或药物的应用至关重要。与羟丙基-β-环糊精的复合形成增强了巴西林的性质,拓宽了其潜在应用领域(Yang et al., 2018)Yang et al., 2018。

抗炎机制

研究表明,巴西林在巨噬细胞中展现出抗炎作用。它激活血红素氧合酶-1(HO-1)蛋白的合成,在其抗炎机制中发挥关键作用。这一发现为巴西林在治疗炎症性疾病中的潜在应用打开了可能(Hu et al., 2009)Hu et al., 2009。

药代动力学研究

已开发出用于测定生物样本中巴西林的液相色谱-质谱/质谱(LC-MS/MS)等分析方法,对于药代动力学研究至关重要。这些研究对于了解巴西林的分布、代谢和排泄至关重要,为其治疗应用奠定了基础(Deng et al., 2013; Yan-yan et al., 2014)Deng et al., 2013; Yan-yan et al., 2014。

血管舒张作用

研究表明,来自紫檵木的巴西林在大鼠主动脉环中诱导内皮依赖性和非依赖性舒张。这一发现表明其在开发治疗血管疾病方面的潜力(Yan et al., 2015)Yan et al., 2015。

在纺织染料和药物中的作用

作为染料前体的巴西林在纺织染色和民间药物中具有历史意义。其多功能性和适应性,包括生物染色和制造乐器,突显了其多方面的重要性(Dapson & Bain, 2015)Dapson & Bain, 2015。

抗光老化和抗痤疮性质

巴西林对抗紫外线B诱导的皮肤损伤具有保护作用,特别是其抑制MMP-1/3的表达和分泌能力,展示了其在护肤中的潜力,特别是在抗光老化和抗痤疮治疗中(Lee et al., 2012)Lee et al., 2012。

抗癌活性

巴西林在诱导凋亡和抑制人类胶质母细胞瘤细胞生长方面表现出有希望的结果。这些发现指向了其在癌症治疗中的潜在应用,特别是对于脑瘤如胶质母细胞瘤(Lee et al., 2013)Lee et al., 2013。

降糖作用

研究表明,巴西林对葡萄糖代谢产生积极影响,特别是在糖尿病条件下。其对参与葡萄糖氧化和脂肪生成的酶的影响表明其作为降糖剂的潜力(Moon et al., 1993)Moon et al., 1993。

肝保护性质

Brazilin has shown protective effects against chemical-induced hepatocyte injury in rats. Its antioxidant properties play a crucial role in mitigating liver damage, suggesting its therapeutic potential in liver diseases (Moon et al., 1992) Moon et al., 1992.

Bone Loss Prevention

Studies on brazilin's effect on osteoclast differentiation indicate its potential in preventing bone loss. Its inhibitory action on enzymes and pathways involved in bone resorption suggests a therapeutic role in conditions like osteoporosis (Kim et al., 2015) Kim et al., 2015.

Anti-inflammatory Activity in Macrophages

Brazilin exhibits significant anti-inflammatory effects in macrophage cells, targeting specific signaling pathways. This finding opens avenues for its use in treating inflammatory diseases (Bae et al., 2005; Yoon et al., 2015) Bae et al., 2005; Yoon et al., 2015.

Cardiovascular Protection

Brazilin has demonstrated protective effects against myocardialischemia-reperfusion injury, modulating oxidative stress pathways and enhancing cardiac function. This finding suggests its potential in cardiovascular therapies, particularly for heart-related injuries (Qi et al., 2021) Qi et al., 2021.

Synthetic Approaches

Advancements in the total synthesis of brazilin have been explored, focusing on developing more efficient and less toxic methods. These synthetic approaches are critical for its broader application in pharmacology and other industries (Xu et al., 2022) Xu et al., 2022.

作用机制

Target of Action

Brazilin, a homoisoflavonoid, is the main compound in Caesalpinia sappan and Haematoxylum braziletto. It has been found to target several cellular components, including transcription factors called histone deacetylases (HDACs) , and the NLRP3 inflammasome . These targets play crucial roles in controlling cell cycle arrest, apoptosis, and inflammation .

Mode of Action

Brazilin interacts with its targets in a variety of ways. It suppresses the activity of HDACs, which are involved in controlling cell cycle arrest and apoptosis in multiple myeloma . Additionally, brazilin inhibits both priming and activation of the NLRP3 inflammasome . Computational modeling suggests that brazilin can adopt a favorable binding pose within a site of the NLRP3 protein, which is essential for its conformational activation .

Biochemical Pathways

Brazilin affects several biochemical pathways. It has been shown to enhance NRF2 signaling, which may contribute to the inhibition of NLRP3 inflammasome priming . Brazilin also impacts molecular changes in cancer pathogenesis, mainly by modulating oxidative, inflammatory, and apoptotic signaling pathways .

Pharmacokinetics

Brazilin demonstrates linear pharmacokinetics in rats, with maximum concentration (Cmax) and area under the curve (AUC) values increasing with dosage . It has been suggested that brazilin has almost complete and fast oral absorption, as well as distribution .

Result of Action

Brazilin has been shown to have cytotoxic effects on various types of cancer, including colorectal cancer, breast cancer, lung cancer, multiple myeloma, osteosarcoma, cervical cancer, and bladder carcinoma . It also inhibits the invasion and metastasis of breast cancer cells . Furthermore, brazilin has been found to inhibit the proliferation and metastasis of breast cancer cells, reduce cardiac damage, enhance vasorelaxation, and inhibit S. mutans biofilms .

属性

IUPAC Name |

(6aS,11bR)-7,11b-dihydro-6H-indeno[2,1-c]chromene-3,6a,9,10-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5/c17-9-1-2-10-14(4-9)21-7-16(20)6-8-3-12(18)13(19)5-11(8)15(10)16/h1-5,15,17-20H,6-7H2/t15-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWHUTZOCTZJUKC-JKSUJKDBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC(=C(C=C2C3C1(COC4=C3C=CC(=C4)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2=CC(=C(C=C2[C@H]3[C@@]1(COC4=C3C=CC(=C4)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80883393 | |

| Record name | Brazilin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Brazilin | |

CAS RN |

474-07-7 | |

| Record name | (+)-Brazilin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=474-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Brazilin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000474077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benz[b]indeno[1,2-d]pyran-3,6a,9,10(6H)-tetrol, 7,11b-dihydro-, (6aS,11bR)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Brazilin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7,11b-dihydrobenz[b]indeno[1,2-d]pyran-3,6a,9,10(6H)-tetrol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.799 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BRAZILIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZ39SW1K10 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,7-Dimethyl-1-[3-(3-Methyl-2,6-Dioxo-9h-Purin-1-Yl)propyl]purine-2,6-Dione](/img/structure/B1667436.png)